molecular formula C9H12N2O2 B11802743 Methyl 5-methyl-6-(methylamino)nicotinate

Methyl 5-methyl-6-(methylamino)nicotinate

Cat. No.: B11802743
M. Wt: 180.20 g/mol
InChI Key: DYUCCDFBUJNNFF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(methylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(methylamino)nicotinate typically involves the methylation of 5-methyl-6-aminonicotinic acid. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(methylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce aminonicotinic acid derivatives.

Scientific Research Applications

Methyl 5-methyl-6-(methylamino)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(methylamino)nicotinate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.

    Methyl 6-dimethylaminonicotinate: Another derivative of nicotinic acid with similar structural features.

Uniqueness

Methyl 5-methyl-6-(methylamino)nicotinate is unique due to the specific positioning of the methyl and methylamino groups on the nicotinate ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-methyl-6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13-3)5-11-8(6)10-2/h4-5H,1-3H3,(H,10,11)

InChI Key

DYUCCDFBUJNNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(=O)OC

Origin of Product

United States

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